molecular formula C17H14O4 B191112 7,2'-Dimethoxyflavone CAS No. 62536-78-1

7,2'-Dimethoxyflavone

Cat. No. B191112
CAS RN: 62536-78-1
M. Wt: 282.29 g/mol
InChI Key: WVWDHKIZBHIGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,2'-Dimethoxyflavone is a naturally occurring flavone compound found in several plants, including Kaempferia parviflora, which is commonly known as Thai black ginger. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

Anticancer Properties

7,2'-Dimethoxyflavone has shown potential in anticancer research. Structural modification of related compounds, such as 5,7-dimethoxyflavone, led to derivatives with cytotoxic effects against various cancer cell lines, comparable to standard treatments like tamoxifen (Yenjai et al., 2009). Another study found that 5,7-dimethoxyflavone inhibited the invasion of human mammary carcinoma cells, showcasing potential for anti-invasive cancer therapy (Parmar et al., 1994).

Anti-inflammatory and Analgesic Effects

Research on 5,7-dimethoxyflavone revealed significant anti-inflammatory effects, comparable to aspirin, and weak central nervous system depressant activity (Panthong et al., 1989). Additionally, several dimethoxy flavones, including variants of 7,2'-dimethoxyflavone, demonstrated notable antinociceptive actions, suggesting their potential in pain management (Pandurangan et al., 2014).

Antidiabetic and Hypolipidemic Effects

The antidiabetic and hypolipidemic effects of 5,7-dimethoxyflavone were observed in diabetic rat models, indicating its potential in treating diabetes and associated lipid disorders (Xie et al., 2019).

Pharmacokinetics and Bioavailability

Studies on 5,7-dimethoxyflavone have provided insights into its pharmacokinetics and bioavailability. It demonstrated high tissue accumulation and limited metabolism, making it a promising molecule for chemoprevention (Tsuji et al., 2006).

properties

CAS RN

62536-78-1

Product Name

7,2'-Dimethoxyflavone

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

7-methoxy-2-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-19-11-7-8-12-14(18)10-17(21-16(12)9-11)13-5-3-4-6-15(13)20-2/h3-10H,1-2H3

InChI Key

WVWDHKIZBHIGJE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,2'-Dimethoxyflavone
Reactant of Route 2
Reactant of Route 2
7,2'-Dimethoxyflavone
Reactant of Route 3
Reactant of Route 3
7,2'-Dimethoxyflavone
Reactant of Route 4
Reactant of Route 4
7,2'-Dimethoxyflavone
Reactant of Route 5
Reactant of Route 5
7,2'-Dimethoxyflavone
Reactant of Route 6
Reactant of Route 6
7,2'-Dimethoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.